L-Homohistidine

Description

Definition and Structural Distinction within Non-Proteinogenic Amino Acid Chemistry

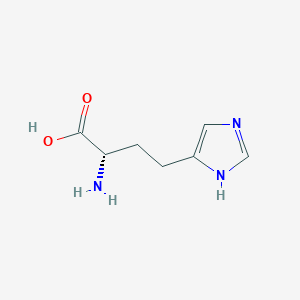

L-Homohistidine is an analogue of the proteinogenic amino acid L-histidine. ontosight.aichemicalbook.com Structurally, it is defined as (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid. ontosight.ai The key distinction from its parent amino acid, L-histidine, is the presence of an additional methylene (B1212753) group (-CH2-) in its side chain, effectively extending the carbon chain between the α-carbon and the imidazole (B134444) ring. ontosight.ai This seemingly minor alteration has significant implications for the molecule's conformational flexibility and its interactions with biological targets.

Non-proteinogenic amino acids are those that are not naturally encoded by the genetic code of any organism. google.com this compound falls into this category, making it a valuable tool for researchers seeking to modify the properties of peptides and proteins. google.com The imidazole ring, a characteristic feature of both histidine and homohistidine, imparts unique chemical properties, including the ability to participate in metal ion binding and to act as a proton donor or acceptor at physiological pH. ontosight.ai

Below is a table comparing the fundamental properties of this compound and L-Histidine.

| Property | This compound | L-Histidine |

| IUPAC Name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid ontosight.ai | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid chemicalbook.com |

| Molecular Formula | C7H11N3O2 nih.govscbt.com | C6H9N3O2 chemicalbook.com |

| Molecular Weight | 169.18 g/mol nih.govscbt.com | 155.15 g/mol chemicalbook.com |

| CAS Number | 58501-47-6 ontosight.ai | 71-00-1 chemicalbook.com |

| Melting Point | >213°C (decomposes) impurity.com | ~282 °C (decomposes) chemicalbook.com |

| Solubility in Water | Slightly soluble impurity.com | 41.6 g/L (25 °C) chemicalbook.com |

Historical Context and Early Research on Homologous Amino Acids

The study of homologous amino acids, such as this compound, emerged from the broader investigation into amino acid analogues. Early research was often driven by the desire to understand the structure-activity relationships of biologically active peptides. The synthesis of this compound was first described in the mid-20th century. One notable early synthesis was a ten-stage process starting from L-glutamic acid. nih.govresearchgate.net

Significance in the Study of Amino Acid Analogues and Peptidomimetics

The primary significance of this compound lies in its application in the field of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. researchgate.net

By incorporating this compound into a peptide sequence in place of L-histidine, researchers can probe the role of the histidine residue in peptide-protein interactions. researchgate.net The extended side chain of this compound can alter the conformational properties of the peptide, potentially leading to changes in its biological activity. For example, the replacement of histidine with homohistidine in a synthetic version of RNase S-peptide was used to study the role of this specific amino acid in the enzyme's active site. researchgate.net

The use of protected forms of this compound, such as N-Fmoc-1-trityl-L-homohistidine, is common in solid-phase peptide synthesis (SPPS). The protecting groups, Fmoc and trityl, shield the amino and imidazole groups, respectively, allowing for the controlled, stepwise addition of amino acids to build a desired peptide sequence. This technique has been instrumental in the synthesis of a wide range of peptidomimetics for therapeutic and research applications. nih.gov

Detailed Research Findings

The synthesis of this compound has been a subject of considerable research, with various methods developed to improve efficiency and yield.

| Starting Material | Key Reagents/Steps | Reported Yield | Reference |

| N-benzyloxycarbonyl-L-glutamic acid | Ten-step synthesis, imidazole ring closure with ammonia (B1221849) and formaldehyde (B43269) | Not explicitly stated, described as tedious with low yield for a critical step | nih.gov |

| Chloromethyl ketone intermediate | Cyclization with formamidine (B1211174) acetate (B1210297) in ammonia | 71% for the cyclization step, 40% overall | nih.gov |

| L-glutamic acid | Ten-stage synthesis with isolation of six intermediates | Not explicitly stated | researchgate.net |

The physical and chemical properties of this compound and its protected derivatives are crucial for their application in peptide synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Key Features |

| This compound | C7H11N3O2 | 169.18 | Slightly soluble in water and methanol (B129727) impurity.com | Non-proteinogenic amino acid, extended side chain compared to histidine ontosight.ai |

| N-Fmoc-1-trityl-L-homohistidine | C41H35N3O4 | 633.748 | Typically used in DMF or DCM | Protected derivative for solid-phase peptide synthesis |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSECZMWQBBVGEN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487230 | |

| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58501-47-6 | |

| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for L Homohistidine

Classical Total Synthesis Approaches

Early methods for synthesizing L-homohistidine relied on linear, multi-step sequences starting from readily available chiral precursors.

Bloemhoff and Kerling’s Multi-Step Methodologies

A notable total synthesis of this compound was reported by Bloemhoff and Kerling. researchgate.net Their approach commenced with the naturally occurring amino acid, L-glutamic acid. The synthesis is a lengthy, ten-stage process that necessitates the isolation of six intermediates. researchgate.net The core strategy involves utilizing N-benzyloxycarbonyl-L-glutamic acid as the starting material, where the γ-carboxyl group is ultimately transformed to construct the imidazole (B134444) ring, while the α-amino and α-carboxyl groups remain protected throughout the key steps. nih.govtandfonline.com A critical and often low-yielding step in this procedure is the closure of the imidazole ring, which originally involved the use of ammonia (B1221849) and formaldehyde (B43269) to form a copper salt, with yields often not exceeding 50%. nih.govtandfonline.commdpi.com

Altman et al.'s Improved Synthetic Pathways

Strategic Use of Formamidine (B1211174) Acetate (B1210297) for Imidazole Ring Closure

The key innovation by Altman et al. was the substitution of the ammonia and formaldehyde cyclization step. tandfonline.com They employed formamidine acetate in liquid ammonia to react with the chloromethyl ketone intermediate (7). tandfonline.com Formamidine acetate is a stable, non-hygroscopic reagent that can be used directly in syntheses requiring free formamidine, obviating the need for prior base treatment. orgsyn.org This modification proved to be highly effective for constructing the imidazole ring. tandfonline.com

Optimization of Reaction Conditions and Yield Enhancement

| Method | Key Reagents for Cyclization | Reported Yield for Cyclization Step | Overall Yield | Reference |

|---|---|---|---|---|

| Bloemhoff and Kerling | Ammonia, Formaldehyde, Copper Salt | ≤ 50% | Not specified, but lower | nih.govmdpi.com |

| Altman et al. | Formamidine Acetate, Liquid Ammonia | 71% | 40% | nih.govtandfonline.com |

Alternative Imidazole-Containing Amino Acid Synthesis Routes (e.g., Lee et al.)

Alternative strategies have been developed for synthesizing homologous and analogous imidazole-containing amino acids. For instance, Lee et al. prepared a series of L-histidine analogues with carbon chains of varying lengths (from two to six methylene (B1212753) groups) between the amino acid and imidazole moieties. nih.gov Their goal was to develop selective inhibitors of nitric oxide synthase (NOS). nih.gov The synthesis involved protecting 1-(N,N-dimethylsulfamoyl)imidazole with a tert-butyldimethylsilyl (TBDMS) group, followed by lithiation and reaction with various dibromoalkanes to introduce the alkyl side chain. nih.gov This bromoalkyl-substituted imidazole was then coupled with a lithiated bislactim ether, a method that proceeded in good yields. The final amino acid ethyl esters were obtained after hydrolysis with dilute hydrochloric acid. nih.gov This modular approach allows for the synthesis of a variety of imidazole-containing amino acids by simply changing the length of the dibromoalkane used. nih.govnih.gov

Stereoselective Synthesis Strategies

Maintaining the desired L-stereochemistry is paramount in the synthesis of amino acids. Modern synthetic methods increasingly focus on stereoselective strategies to ensure high enantiomeric purity.

One powerful method for the asymmetric synthesis of amino acids involves the use of chiral auxiliaries, such as the bislactim ether methodology developed by Schöllkopf. While this specific approach was reported to be unsuitable for 4-(2-bromoethyl)-1-triphenylmethyl-imidazole due to a facile elimination reaction, it represents a valid general strategy for stereocontrol in amino acid synthesis. tandfonline.com

A different stereoselective route to imidazole-containing amino acids was demonstrated by Lee et al. through the use of a lithiated bislactim ether derived from L-valine and glycine (B1666218). nih.gov This chiral nucleophile allows for the asymmetric introduction of the imidazole-containing side chain.

| Step | Reactants | Key Features | Outcome | Reference |

|---|---|---|---|---|

| 1 | 1-(N,N-dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole, n-Butyllithium, Dibromoalkane | Formation of bromoalkyl-substituted imidazole | Intermediate for coupling | nih.gov |

| 2 | Bromoalkyl-substituted imidazole, Lithiated bislactim ether | Asymmetric C-C bond formation | Homologated bislactim ether product | nih.gov |

| 3 | Homologated bislactim ether, 0.25 N HCl | Hydrolysis to release the amino acid | Chiral amino acid ethyl ester | nih.gov |

More recent advancements in stereoselective synthesis often employ enzymatic methods. Bi-enzymatic cascades, for example combining aldolases and α-transaminases, can provide high stereoselectivity and atom economy for the synthesis of non-proteinogenic amino acids. rsc.org While not specifically reported for this compound, these biocatalytic approaches represent the frontier in the efficient and stereocontrolled synthesis of complex amino acids.

Chiral Auxiliaries and Asymmetric Induction Techniques

To ensure the correct stereochemistry of this compound, chiral auxiliaries are employed to induce asymmetry during key bond-forming reactions. One notable approach utilizes a bislactim ether derived from a chiral auxiliary, which can be alkylated with bromoalkyl-substituted imidazoles. The lithiated bislactim ether undergoes carbon-carbon bond formation with the imidazole-containing electrophile in good yields. Subsequent hydrolysis of the resulting homologated bislactim ether with dilute acid affords the desired amino acid ethyl ester with high stereochemical purity. nih.govmdpi.com

Another strategy involves the use of chiral oxazolidinones. For example, in the synthesis of β²-homo-histidine derivatives, a diastereoselective aldol (B89426) reaction of an acyloxazolidinone with 1,3,5-trioxane (B122180) is a key step. nih.gov However, challenges can arise in the subsequent removal of the auxiliary group without causing side reactions like elimination. nih.gov

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are crucial for producing optically pure this compound and its derivatives. One diastereoselective approach involves the alkylation of a chiral β-alanine enolate derivative, which can provide access to β²-amino acids with high stereoselectivity. acs.orgresearchgate.net The choice of reagents and reaction conditions, including the use of additives like lithium chloride, can significantly influence the degree of diastereoselectivity. researchgate.net

Enantioselective synthesis can be achieved through various catalytic methods. For instance, the asymmetric synthesis of (2S,3S)-β-methylhistidine has been accomplished using 2-mesitylenesulfonyl (Mts) as a protecting group on the imidazole ring, starting from urocanic acid. mdpi.com While this example pertains to a derivative, the principles of controlling stereochemistry through strategic protecting group placement and asymmetric reactions are directly applicable to this compound synthesis.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound, particularly for its incorporation into peptides, necessitates the use of protecting groups for the α-amino group and the imidazole ring to prevent unwanted side reactions. peptide.comiris-biotech.de

Alpha-Amino Group Protection Schemes (e.g., Fmoc, Boc)

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is a cornerstone of modern SPPS. wikipedia.orgtotal-synthesis.com It is stable to acidic conditions used for side-chain deprotection and cleavage from many resins. total-synthesis.comnih.gov The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride or Fmoc-OSu under basic conditions. total-synthesis.com Deprotection is achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org

Boc (tert-butyloxycarbonyl): The Boc group is acid-labile and is removed with acids such as trifluoroacetic acid (TFA). total-synthesis.comnih.gov This protecting group is often used in conjunction with acid-labile side-chain protecting groups. total-synthesis.com The synthesis of Boc-L-homohistidine has been a subject of investigation to find efficient methods, with modifications to existing procedures leading to high yields. nih.gov

Imidazole Ring Protection Strategies (e.g., Trityl, Tosyl)

The imidazole ring of histidine and its analogues is nucleophilic and can cause side reactions during peptide synthesis. rsc.orgcigb.edu.cu Therefore, its protection is crucial.

Trityl (Trt): The trityl group is a bulky, acid-labile protecting group commonly used for the imidazole nitrogen. chemimpex.com It effectively prevents side reactions and is stable during Fmoc deprotection. The trityl group is typically introduced by reacting the histidine derivative with trityl chloride. There has been considerable research into the regioselective preparation of N(τ)-trityl isomers, as the position of the trityl group can influence racemization during peptide coupling. nih.gov

Tosyl (Tos): The tosyl group is an electron-withdrawing group that reduces the nucleophilicity of the imidazole ring. nih.govru.nl It is generally stable but can be cleaved under certain conditions. peptide.comoup.com The synthesis of Nα-protected-N(im)-tosyl-histidine derivatives can be challenging due to the lability of the tosyl group to strong bases. oup.com

Solid-Phase Synthesis of this compound Derivatives

Solid-phase peptide synthesis (SPPS) is the standard method for incorporating amino acids like this compound into peptide chains. kennesaw.eduiris-biotech.de The success of SPPS relies heavily on the appropriate choice of resin and the protocol for attaching the first amino acid.

Resin Selection and C-Terminal Anchoring Protocols

The selection of a solid support (resin) is critical for a successful synthesis. The properties of the resin, such as its chemical composition, cross-linkage, and loading capacity, influence reaction kinetics and the yield of the final peptide. iris-biotech.de

Resin Types: Polystyrene-based resins, such as Wang resin and 2-chlorotrityl chloride (2-CTC) resin, are widely used. researchgate.netiris-biotech.de Wang resin has a hydroxyl functional group for anchoring the first amino acid via an ester linkage and is cleaved under strong acidic conditions (e.g., 95% TFA). iris-biotech.de 2-Chlorotrityl chloride resin is more acid-sensitive, allowing for milder cleavage conditions (e.g., 1% TFA in DCM), which is beneficial for synthesizing protected peptide fragments. researchgate.net ChemMatrix® resin, a 100% PEG-based support, offers enhanced performance for synthesizing long or difficult peptides due to its superior swelling properties and chemical stability. sigmaaldrich.com

Comparative Analysis of Resin Impact on Loading Capacity and Cleavage Efficiency

In Solid-Phase Peptide Synthesis (SPPS), the choice of resin is a foundational decision that influences the entire synthetic process. core.ac.uk The resin acts as the insoluble support to which the C-terminal amino acid is anchored. scielo.br Key parameters for resin selection include its chemical composition (e.g., polystyrene or polyethylene (B3416737) glycol), the type of linker, loading capacity, and the conditions required for final peptide cleavage. iris-biotech.deresearchgate.net

Loading capacity , defined as the number of reactive sites per gram of resin (mmol/g), dictates the amount of peptide that can be produced in a single synthesis. iris-biotech.de Resins with low substitution are often chosen for long or difficult sequences to minimize peptide aggregation by increasing the space between growing chains. iris-biotech.de Conversely, high-loading resins are preferred for large-scale production of shorter peptides to maximize output. iris-biotech.de

Cleavage efficiency refers to the ease and completeness of the reaction used to release the synthesized peptide from the resin. This is determined by the acid lability of the linker. iris-biotech.de Highly acid-labile linkers allow the peptide to be cleaved under mild conditions, which is crucial for synthesizing peptides with acid-sensitive modifications or for preparing fully protected peptide fragments. iris-biotech.debiotage.com

Common Resins for Peptides with C-Terminal Acids:

Wang Resin: This is one of the most widely used supports for generating peptides with a C-terminal carboxylic acid. iris-biotech.debiotage.com It is a polystyrene-based resin with a 4-hydroxymethyl-phenoxymethyl linker. iris-biotech.de Loading the first amino acid can be challenging and carries a risk of racemization. biotage.com Cleavage requires treatment with a high concentration of trifluoroacetic acid (TFA), typically 95%, which simultaneously removes most common side-chain protecting groups.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly favored for synthesizing peptide acids, especially when acid-sensitive residues are present. iris-biotech.debiotage.com The steric bulk of the trityl group helps prevent racemization during the loading of the first amino acid. biotage.com Its key advantage is its extreme sensitivity to acid; peptides can be cleaved under very mild conditions (e.g., 1-5% TFA or acetic acid), allowing the peptide to be isolated with its side-chain protecting groups intact. iris-biotech.debiotage.com

Common Resins for Peptides with C-Terminal Amides:

Rink Amide Resin: This is a standard choice for producing peptide amides. biotage.com Loading the first amino acid is straightforward via a standard amide bond formation. biotage.com Like Wang resin, cleavage requires a high concentration of TFA, leading to global deprotection of the peptide. biotage.com

Sieber Amide Resin: This resin is also used to produce peptide amides but is significantly more acid-labile than Rink Amide resin. iris-biotech.deoup.com It allows for cleavage under mild conditions (e.g., 1% TFA), yielding a fully protected peptide amide. iris-biotech.deoup.com This makes it particularly useful for complex syntheses or when the peptide contains sensitive functionalities. biotage.com

Table 2: Comparison of Common SPPS Resins

| Resin Name | Base Polymer | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Resulting Peptide |

|---|---|---|---|---|

| Wang Resin | Polystyrene | 0.4 - 0.7 | High Acid (e.g., 50-95% TFA in DCM) iris-biotech.debiotage.com | C-terminal acid, deprotected |

| 2-Chlorotrityl Chloride Resin | Polystyrene | 0.8 - 1.6 researchgate.net | Mild Acid (e.g., 1-5% TFA, Acetic Acid) iris-biotech.debiotage.com | C-terminal acid, protected |

| Rink Amide Resin | Polystyrene | 0.4 - 0.8 | High Acid (e.g., 95% TFA) biotage.com | C-terminal amide, deprotected |

| Sieber Amide Resin | Polystyrene | 0.4 - 0.7 | Mild Acid (e.g., 1% TFA in DCM) iris-biotech.deoup.com | C-terminal amide, protected |

| TentaGel® Resins | PEG-grafted Polystyrene | Variable (e.g., 0.2-0.5) | Dependent on linker (e.g., Wang, Rink) | Dependent on linker |

Cost-Benefit Analysis of Coupling Reagents for Scale-Up

Cost Considerations: The price of coupling reagents varies significantly. verifiedmarketresearch.com Classical carbodiimides like DIC are generally the most economical option. americanpeptidesociety.org Phosphonium (B103445) and aminium salts, particularly advanced reagents like HATU and COMU, are considerably more expensive. verifiedmarketresearch.com For large-scale campaigns where kilograms of reagent may be required, this price difference becomes a major factor in the total raw material cost. cambrex.comug.edu.pl

Efficiency and Yield: Highly active reagents like HATU can drive difficult coupling reactions to completion, maximizing the yield of the target peptide. sigmaaldrich.com This reduces the number of failed sequences and minimizes the consumption of expensive protected amino acids, which is a major cost driver in peptide manufacturing. cambrex.com

Purity and Purification Costs: The use of highly efficient, low-racemization reagents like PyAOP or HATU results in a purer crude product. iris-biotech.de This simplifies the final purification step, which is often a significant bottleneck and expense in large-scale production, typically involving costly and solvent-intensive processes like preparative HPLC. cambrex.com

Atom Economy and Waste Management: SPPS is inherently an atom-inefficient process that requires excess reagents and generates large volumes of solvent waste. cambrex.comrsc.org While the coupling reagent itself is only one part of this, cleaner and faster reactions can reduce the need for extra washing steps or repeated couplings, thereby lowering solvent consumption and waste disposal costs. gappeptides.com

Process Reliability: For industrial manufacturing, process reliability is paramount. Premium coupling reagents often provide more predictable reaction kinetics and are less prone to side reactions, leading to more consistent batch-to-batch quality. The high solution stability of aminium reagents like HBTU makes them well-suited for use in automated synthesizers where stock solutions are prepared in advance.

Table 3: Cost-Benefit Summary of Coupling Reagents for Scale-Up

| Reagent | Relative Cost | Key Benefits | Key Drawbacks for Scale-Up | Best Use Case for Scale-Up |

|---|---|---|---|---|

| DIC/HOBt | Low | Very low cost; readily available. americanpeptidesociety.org | Higher risk of side reactions and racemization, potentially lowering final yield and increasing purification burden. peptide.com | Synthesis of simple, shorter peptides where cost of raw materials is the primary concern. |

| HBTU/TBTU | Medium | Good balance of cost and efficiency; highly reliable and stable in solution for automation. peptide.com | Potential for guanidinylation; less effective than HATU for highly hindered couplings. | Routine, automated large-scale synthesis of a wide range of peptides. |

| HATU/PyAOP | High | Highest coupling efficiency, especially for difficult sequences; low racemization leads to higher crude purity. sigmaaldrich.com | High reagent cost; phosphonium reagents (PyAOP) have lower solution stability. | Manufacturing complex, high-value therapeutic peptides where final purity and overall yield are critical. |

| COMU | High | Efficiency comparable to HATU; improved safety profile (non-explosive) and better solubility. bachem.com | High reagent cost; newer reagent with potentially less established supply chain for metric-ton quantities. | "Green" or safety-focused manufacturing processes for high-value peptides. |

Structural Biology and Conformational Analysis of L Homohistidine

Conformational Landscape and Torsional Angle Analysis (e.g., Ramachandran Space)

The conformational landscape of an amino acid residue within a peptide is primarily defined by the rotational freedom around the single bonds of its backbone. These rotations are described by torsional (or dihedral) angles, namely phi (φ), psi (ψ), and omega (ω). nih.gov

Phi (φ): The angle of rotation around the N-Cα bond.

Psi (ψ): The angle of rotation around the Cα-C(O) bond.

Omega (ω): The angle of rotation around the peptide bond (C(O)-N), which is typically rigid and planar (near 180°) due to partial double-bond character. wikipedia.org

The sterically allowed combinations of φ and ψ angles are visualized in a Ramachandran plot. wikipedia.orgwashington.edu These plots map the φ and ψ values, highlighting energetically favorable regions that correspond to common secondary structures like α-helices and β-sheets. libretexts.orgbioinf.org.uk Most L-amino acids occupy specific, well-defined regions of the Ramachandran space, while disallowed regions represent conformations with steric clashes. washington.edu

For L-homohistidine, the backbone torsional angles (φ, ψ) are expected to fall within the generally allowed regions for L-amino acids in a Ramachandran plot. However, the increased length and flexibility of its side chain can influence the backbone conformation indirectly by altering its steric and electronic interactions with neighboring residues in a peptide chain. The fundamental allowed zones in the Ramachandran plot are dictated by the backbone itself, but the probability distribution within these zones can be subtly shifted by the nature of the side chain.

Table 1: Key Backbone Torsional Angles

| Torsional Angle | Bond of Rotation | Typical Value (in Peptides) | Significance |

|---|---|---|---|

| Phi (φ) | N-Cα | Varies (-180° to +180°) | Defines backbone conformation |

| Psi (ψ) | Cα-C(O) | Varies (-180° to +180°) | Defines backbone conformation |

| Omega (ω) | C(O)-N | ~180° (trans) or ~0° (cis) | Defines peptide bond planarity |

This table is generated based on general biochemical principles of peptide structure. nih.govwikipedia.org

Impact of the Extended Side Chain on Stereochemistry and Molecular Architecture

The defining feature of this compound is its side chain, which is one methylene (B1212753) group longer than that of L-histidine. ontosight.ai This extension from a β-carbon to a γ-carbon linkage to the imidazole (B134444) ring introduces greater rotational freedom and alters the spatial positioning of the imidazole moiety relative to the peptide backbone.

The molecular architecture is significantly affected by this extension. The increased distance between the chiral α-carbon and the functional imidazole ring can change how this compound is presented in a peptide structure, potentially altering its ability to participate in metal ion coordination or catalytic activity compared to L-histidine. ontosight.aiwikipedia.org The incorporation of non-natural amino acids like this compound into a peptide can induce conformational changes in the entire molecule, which may enhance its stability. researchgate.net

Chi (χ) Space Control and Its Significance in Biologically Active Conformations

Beyond the backbone, the conformation of the amino acid side chain is described by a series of torsional angles known as chi (χ) angles. nih.gov For this compound, the side chain is longer, introducing an additional chi angle compared to L-histidine.

χ1: N - Cα - Cβ - Cγ

χ2: Cα - Cβ - Cγ - Cδ

χ3: Cβ - Cγ - Cδ - Nε2 (depending on the specific atoms of the imidazole ring)

Each χ angle can typically adopt one of three low-energy staggered conformations: gauche(-), gauche(+), and trans. nih.gov The specific combination of these rotamers determines the three-dimensional orientation of the imidazole ring. Controlling this "χ-space" is critical in the design of peptidomimetics, as the spatial arrangement of the side chain is often essential for biological activity and receptor recognition. nih.govresearchgate.net The extended and more flexible side chain of this compound presents a different set of possible conformations compared to the more constrained L-histidine, which can be exploited in designing peptides with specific structural or functional properties. nih.gov The preference for certain χ angles dictates the orientation of the side chain, which can be directed towards the N-terminus, the C-terminus, or over the backbone, critically influencing molecular recognition processes. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, X-ray Diffraction)

The precise three-dimensional structure of this compound, both as a free molecule and within a peptide, can be determined using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. For this compound, 1H and 13C NMR spectra can confirm its chemical structure. chemicalbook.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to assign all proton and carbon signals and to determine through-bond and through-space connectivities. bmrb.io These experiments provide information on torsional angles and can help define the conformational preferences of the side chain in solution. bmrb.iohmdb.ca

X-ray Diffraction: X-ray crystallography provides high-resolution structural information on molecules in their solid, crystalline state. core.ac.ukresearchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of this compound or a peptide containing it, a detailed 3D map of electron density can be generated. researchgate.netmpg.de This map allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation in the crystal lattice. researchgate.net Studies on L-histidine crystals have revealed detailed structural information, and similar methods are applicable to this compound to understand its solid-state conformation. core.ac.ukresearchgate.net

Table 2: Spectroscopic Techniques for Structural Analysis

| Technique | State | Information Obtained | Relevance to this compound |

|---|---|---|---|

| NMR Spectroscopy | Solution | 3D structure, conformational dynamics, torsional angles, intermolecular interactions | Elucidates preferred side chain and backbone conformations in a physiological-like environment. |

| X-Ray Diffraction | Solid (Crystal) | High-resolution 3D structure, bond lengths, bond angles, absolute configuration | Provides a precise and static picture of the molecular geometry. core.ac.ukresearchgate.net |

This table summarizes the applications of common spectroscopic techniques in structural biology.

Comparative Structural Analysis with L-Histidine and Other Histidine Analogues

The structural properties of this compound are best understood when compared to its natural counterpart, L-histidine, and other synthetic analogues.

This compound vs. L-Histidine: The primary difference is the insertion of a methylene (-CH2-) group in the side chain. ontosight.ai This extension increases the side chain's length and flexibility. While L-histidine's imidazole group is attached at the β-carbon, this compound's is at the γ-carbon. This can alter the pKa of the imidazole ring and its effectiveness as a metal ligand or a proton shuttle in enzyme active sites. wikipedia.org

Other Histidine Analogues: A wide variety of histidine analogues have been synthesized to probe structure-function relationships. These include:

N-methylated histidines: Methylation at the Nτ or Nπ position of the imidazole ring prevents one of the nitrogens from acting as a hydrogen bond donor and alters its electronic properties. rsc.org

Triazole-containing analogues: Replacing the imidazole ring with a 1,2,3-triazole ring can create an isostructural analogue with different electronic and chelating properties. oup.comacs.org

Conformationally constrained analogues: Incorporating the side chain into a cyclic system, such as in spinacine (B555117), restricts the available χ-space, locking the side chain into a specific conformation. nih.gov

These comparisons are crucial for designing peptides with tailored properties, such as enhanced stability or altered receptor binding affinity. researchgate.net

Table 3: Comparison of this compound with L-Histidine

| Feature | L-Histidine | This compound | Structural Implication |

|---|---|---|---|

| Chemical Formula | C6H9N3O2 | C7H11N3O2 | Additional CH2 group. wikipedia.orgnih.gov |

| Side Chain Length | Shorter | Longer (one additional methylene) | Increased flexibility and reach of the imidazole group. |

| Side Chain Linkage | Imidazole linked to Cβ | Imidazole linked to Cγ | Alters spatial positioning of the imidazole ring relative to the backbone. |

| Side Chain Torsion Angles | χ1, χ2 | χ1, χ2, χ3 | More rotational degrees of freedom in the side chain. |

Biochemical Roles and Interactions in Academic Contexts

Enzyme Interaction Studies

The structural similarity of L-homohistidine to L-histidine makes it a valuable tool for studying enzyme mechanisms, particularly those involving histidine residues in their active sites.

Mechanisms of Enzyme Inhibition and Activation by this compound

This compound can act as a modulator of enzyme activity, functioning as either an inhibitor or, in some theoretical cases, an activator. Enzyme inhibition occurs when a molecule, such as this compound, binds to an enzyme and decreases its activity. sid.ir This can happen in several ways:

Competitive Inhibition: this compound can compete with the natural substrate for binding to the enzyme's active site. libretexts.orgbgc.ac.in If this compound binds to the active site, it prevents the substrate from binding, thereby inhibiting the enzyme. The degree of inhibition depends on the relative concentrations of this compound and the substrate. libretexts.org

Non-competitive Inhibition: In this scenario, this compound would bind to a site on the enzyme other than the active site (an allosteric site). bgc.ac.in This binding event would cause a conformational change in the enzyme, reducing its catalytic efficiency without directly blocking the active site. sid.ir

Mixed Inhibition: This is a combination of competitive and non-competitive inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. sid.ir

The specific mechanism of inhibition by this compound is dependent on the particular enzyme and its active site architecture. For instance, in studies of ribonucleases, peptides containing this compound in place of the critical histidine-12 residue were synthesized to probe the enzyme's active center. researchgate.net

Enzyme activation by a molecule like this compound is less common than inhibition but is theoretically possible. Activation could occur if the binding of this compound to an allosteric site increases the enzyme's affinity for its substrate or enhances its catalytic rate. sid.ir

Kinetic Characterization of this compound as a Substrate or Inhibitor Analog

Kinetic studies are crucial for quantifying the interaction between an enzyme and an inhibitor like this compound. Key parameters determined in these studies include:

Michaelis-Menten constant (KM): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). In the context of inhibition, a competitive inhibitor will increase the apparent KM for the substrate.

Inhibitor constant (Ki): This value indicates the affinity of the inhibitor for the enzyme. A lower Ki value signifies a more potent inhibitor.

Catalytic constant (kcat): This represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

For example, in the study of dipeptidyl carboxypeptidase from Escherichia coli, various synthetic peptides were used to characterize the enzyme's substrate specificity and kinetic parameters. scialert.net While this compound itself was not the primary focus, the methodology of using substrate analogs to determine KM and kcat values is directly applicable to characterizing its interactions. scialert.net The kinetic parameters for this compound as an inhibitor would be determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and fitting the data to kinetic models. biorxiv.org

Below is a hypothetical data table illustrating how the kinetic parameters of an enzyme might be affected by a competitive inhibitor like this compound.

| Substrate Concentration [S] (mM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with this compound (µM/min) |

| 0.1 | 5.0 | 2.9 |

| 0.2 | 8.3 | 5.0 |

| 0.5 | 14.3 | 10.0 |

| 1.0 | 20.0 | 15.4 |

| 2.0 | 28.6 | 23.5 |

This table presents hypothetical data for illustrative purposes.

Substrate Mimicry in Enzymatic Active Sites

This compound's ability to mimic the natural substrate, L-histidine, is fundamental to its role in enzyme interaction studies. The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org This site is composed of amino acid residues that form temporary bonds with the substrate (the binding site) and residues that catalyze the reaction (the catalytic site). wikipedia.org

Because of its structural similarity, this compound can fit into the active sites of enzymes that recognize L-histidine. ontosight.airesearchgate.net However, the extra methylene (B1212753) group in its side chain can alter its positioning and interaction with the catalytic residues. This can lead to several outcomes:

Competitive Inhibition: As discussed, this compound may bind to the active site but not undergo the catalytic reaction, thus blocking the natural substrate. libretexts.org

Slow Substrate: The enzyme might be able to catalyze the reaction with this compound, but at a much slower rate than with L-histidine.

Altered Reaction Products: The modified structure of this compound could lead to the formation of a different product than the one produced from L-histidine.

Studies on enzymes like histidine ammonia-lyase, which catalyzes the deamination of L-histidine, have utilized various amino acid analogs to probe the active site's specificity and catalytic mechanism. nih.gov The replacement of the catalytic histidine in subtilisin with alanine, and the subsequent partial restoration of activity by substrates containing a histidine residue, demonstrates the principle of "substrate-assisted catalysis," where a functional group on the substrate can compensate for a missing catalytic residue in the enzyme. nih.gov This highlights how analogs like this compound can be used to dissect the roles of specific residues in catalysis.

Receptor Ligand Binding Investigations

The structural resemblance of this compound to L-histidine and its metabolic product, histamine (B1213489), makes it a candidate for interacting with receptors that bind these molecules. ontosight.ai

Agonist and Antagonist Activities at Histidine/Histamine Receptors

Histamine, synthesized from L-histidine, is a crucial signaling molecule that exerts its effects by binding to a family of G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4 receptors. turkupetcentre.netnih.gov These receptors are involved in a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. turkupetcentre.net

Agonist Activity: An agonist is a molecule that binds to a receptor and activates it, producing a biological response. If this compound were to bind to a histamine receptor and trigger a similar response to histamine, it would be considered an agonist. For example, specific agonists for H1 and H2 receptors, like 2-methylhistamine (B1210631) and 4-methylhistamine (B1206604) respectively, have been used to study the roles of these receptors. nih.gov

Antagonist Activity: An antagonist binds to a receptor but does not activate it. Instead, it blocks the binding of the natural agonist (like histamine), thereby inhibiting the receptor's function. nih.gov

Research has explored the potential for this compound to act as either an agonist or antagonist at these receptors. ontosight.ai The slightly larger size of this compound compared to histidine could influence its binding affinity and whether it activates or blocks the receptor.

Specificity and Affinity Profiling in Protein-Ligand Interactions

Understanding the specificity and affinity of this compound for various receptors is essential for its use as a biochemical tool.

Specificity refers to the ability of a ligand to bind to a particular type of receptor with high preference over other receptors.

Affinity describes the strength of the binding interaction between a ligand and its receptor, often quantified by the dissociation constant (Kd). A lower Kd value indicates higher affinity. nih.gov

Techniques such as radioligand binding assays are commonly used to determine the affinity and specificity of compounds for different receptors. google.com In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by increasing concentrations of the test compound (e.g., this compound). The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) can then be used to calculate its Ki.

The following table provides a hypothetical example of the binding affinities of this compound and related compounds for different histamine receptors.

| Compound | H1 Receptor Kᵢ (nM) | H2 Receptor Kᵢ (nM) | H3 Receptor Kᵢ (nM) | H4 Receptor Kᵢ (nM) |

| Histamine | 15 | 30 | 5 | 10 |

| L-Histidine | >10,000 | >10,000 | >10,000 | >10,000 |

| This compound | 500 | 1200 | 800 | 950 |

| Mepyramine (H1 Antagonist) | 2 | >10,000 | >10,000 | >10,000 |

| Cimetidine (H2 Antagonist) | >10,000 | 100 | >10,000 | >10,000 |

This table contains hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

The specificity and affinity profile of this compound would determine its potential utility as a selective pharmacological tool to modulate the activity of specific histamine receptor subtypes. nih.gov

Role of Carboxylate and Amino Groups in Ligand Recognition

The carboxylate (-COOH) and amino (-NH2) groups are fundamental to the identity and function of all amino acids, including this compound. wikipedia.org These groups are the primary sites for forming peptide bonds and also play a crucial role in non-covalent interactions that govern ligand recognition.

In the context of receptor binding, the charged nature of the carboxylate and amino groups at physiological pH allows for electrostatic interactions with complementary residues in a binding pocket. For instance, the positively charged amino group can form salt bridges with negatively charged residues like aspartate or glutamate (B1630785), while the negatively charged carboxylate can interact with positively charged residues such as lysine (B10760008) or arginine. wikipedia.orgwikipedia.org These interactions are fundamental to the initial recognition and docking of a ligand into a receptor's active site.

Metal Ion Coordination and Chelation Properties

A defining characteristic of this compound, inherited from its parent compound L-histidine, is its ability to coordinate with metal ions. ontosight.ai This property is largely attributed to the presence of the imidazole (B134444) ring in its side chain, but the carboxylate and amino groups also participate, making it a potentially multidentate ligand. csulb.edu

Role of the Imidazole Ring in Metal Ion Binding

The imidazole ring of this compound is a key player in its metal-binding capabilities. ontosight.aimdpi.com The two nitrogen atoms within the ring, Nπ and Nτ, possess lone pairs of electrons that can be donated to form coordinate bonds with transition metal ions such as copper(II), zinc(II), and nickel(II). mdpi.comnih.gov The protonation state of the imidazole ring, which has a pKa value near physiological pH, is a critical factor; deprotonation is necessary for metal binding to occur. mdpi.com The geometry of the resulting metal complex is highly dependent on the specific metal ion involved. mdpi.com For instance, Zn(II) often prefers a tetrahedral geometry, whereas Ni(II) can adopt square pyramidal or octahedral arrangements. mdpi.com

Coordination Chemistry in Model Systems and Biological Environments

In model systems, this compound has been shown to form stable complexes with various metal ions. The coordination can involve the imidazole nitrogen, the α-amino group, and the carboxylate oxygen, acting as a tridentate ligand. csulb.edumdpi.com The increased flexibility of the this compound side chain due to the extra methylene group may alter the stability and geometry of these metal complexes compared to those formed with L-histidine.

In biological environments, the ability of this compound to chelate metal ions can have significant implications. Histidine-rich proteins naturally play roles in metal ion transport and homeostasis. chemrxiv.orgwikipedia.org The introduction of this compound, either as a free molecule or incorporated into a peptide, could potentially modulate these processes by competing for metal ions. nih.gov The coordination environment provided by this compound can stabilize specific oxidation states of the metal ion and influence its redox potential.

Table 1: Coordination Properties of this compound Functional Groups

| Functional Group | Role in Metal Coordination | Potential Bonding Interactions |

|---|---|---|

| Imidazole Ring | Primary binding site | Coordinate covalent bonds via nitrogen lone pairs |

| Amino Group | Secondary binding site | Forms chelate ring with carboxylate and metal ion |

| Carboxylate Group | Secondary binding site | Forms chelate ring with amino group and metal ion |

Influence on Protein Structure and Function via Metal Chelation

The chelation of metal ions by this compound, particularly when incorporated into a peptide or protein structure, can have a profound impact on its conformation and function. Engineered proteins containing bi-histidine or, hypothetically, bi-homohistidine motifs can create specific metal-binding sites. ubc.canih.gov The binding of a metal ion can act as a structural "staple," stabilizing a particular fold or conformation. ubc.ca This principle has been used to map the transition states of protein unfolding. ubc.canih.gov

The introduction of a metal-chelating non-canonical amino acid like this compound into a protein can therefore be a powerful tool in protein engineering. nih.gov It can be used to create novel metalloproteins with tailored catalytic activities or to develop protein-based sensors where a conformational change upon metal binding leads to a detectable signal. The altered chelation geometry and affinity of this compound compared to L-histidine could be exploited to fine-tune the properties of these engineered proteins. chimia.ch

L Homohistidine in Peptidomimetic Design and Peptide Synthesis

Strategic Incorporation into Peptide Sequences

The integration of L-homohistidine into peptide chains is primarily accomplished using solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This process relies on protecting groups to prevent unwanted side reactions during peptide elongation. For this compound, a common strategy involves the use of two key protecting groups:

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group and is removed under basic conditions, typically with piperidine (B6355638).

Trityl (triphenylmethyl): This acid-labile group protects the imidazole (B134444) ring of the homohistidine side chain, preventing undesired reactions. It is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).

The synthesis involves anchoring the first amino acid to a solid support, such as a Wang or Trityl chloride resin. The peptide chain is then elongated through sequential coupling and deprotection steps. Coupling reagents like HBTU (2-(1H−Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluoro (B1673141) phosphate) and activating bases such as DIEA (N,N-diisopropylethylamine) are used to form the peptide bonds. nih.gov The use of protected this compound derivatives, like N-Fmoc-1-trityl-L-Homohistidine, allows for its precise placement within a peptide sequence.

Impact on Peptide Conformational Stability and Dynamics

The introduction of an extra methylene (B1212753) group in the this compound side chain provides greater flexibility compared to histidine. This modification directly affects the peptide's conformational landscape. The orientation of amino acid side chains is critical for molecular recognition and is defined by torsional angles, primarily χ¹ (N-Cα-Cβ-Cγ) and χ² (Cα-Cβ-Cγ-Cδ). nih.gov

Modulation of Peptide Bioactivity and Receptor Selectivity

Replacing histidine with this compound can significantly modulate the biological activity and receptor selectivity of a peptide. The imidazole ring of histidine is frequently involved in critical interactions at the active sites of enzymes or in receptor binding. nih.gov Altering its position and flexibility by introducing an extra methylene group can either enhance, diminish, or change the nature of this interaction.

For instance, studies on analogues of the hormone Luliberin (luteinizing hormone-releasing hormone, LH-RH) where histidine at position 2 was replaced by this compound showed a remarkably low in vitro potency. researchgate.netacs.org This decrease in activity was attributed to conformational differences between the native hormone and its homohistidine-containing analogue. researchgate.net This highlights how the precise spatial arrangement of the imidazole side chain is crucial for receptor recognition and signal transduction. In contrast, other modifications, such as alkylation at the C-2 position of histidine in TRH analogues, have been shown to yield selectivity for specific receptor subtypes. researchgate.net

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. A key strategy in their design is the incorporation of conformationally constrained amino acids to control the peptide's three-dimensional shape. nih.govsigmaaldrich.com

This compound is considered a structural modification that elongates the native side chain. nih.govsigmaaldrich.com This elongation is one of several strategies used to create analogues with altered conformational properties. The synthesis of such non-natural amino acids is a crucial aspect of medicinal chemistry. Various synthetic routes for this compound have been developed, often starting from precursors like N-benzyloxycarbonyl-L-glutamic acid. nih.govresearchgate.net The goal is to create analogues where critical pharmacophore elements are held in a specific orientation to optimize interaction with a biological target. nih.gov

Applications in Semisynthetic Protein Analogues (e.g., Ribonuclease S-peptide, Luliberin)

This compound has been instrumental in creating semisynthetic protein analogues to probe structure-function relationships.

Ribonuclease S-peptide (RNase S-peptide): The enzyme Ribonuclease A (RNase A) can be cleaved into a small peptide (S-peptide, residues 1-20) and a large protein fragment (S-protein, residues 21-124). The active site of RNase A contains a critical histidine residue at position 12 (His12), located within the S-peptide region. Semisynthetic analogues of the RNase S-peptide were created where His12 was replaced by this compound. researchgate.netchemicalbook.com These [Hhi12] analogues, when combined with S-protein, showed a remarkably high ability to generate enzymatic activity, although their binding affinity to the S-protein was lower. researchgate.net Further kinetic studies concluded that replacing His12 with homohistidine does not drastically affect the catalytic properties of the enzyme in the second step of the RNA hydrolysis reaction. researchgate.net

Luliberin (LH-RH): Luliberin is a decapeptide hormone that plays a key role in reproduction. acs.orgnih.gov The histidine residue at position 2 is important for its biological activity. An analogue, [Hhi2]LH-RH, was synthesized by the solid-phase method. researchgate.net Analysis using NMR and circular dichroism spectroscopy revealed conformational differences compared to the native hormone. This structural change resulted in a significantly lower in vitro biological potency, demonstrating the strict conformational requirements for Luliberin's activity. researchgate.netacs.org

Table 1: Effect of this compound Substitution in Bioactive Peptides

| Bioactive Peptide | Substituted Position | Key Finding | Reference |

|---|---|---|---|

| Ribonuclease S-peptide | Histidine-12 | The [Hhi12] analogue retained significant catalytic activity despite lower binding affinity to the S-protein. researchgate.net | researchgate.net |

Structural and Functional Consequences of Histidine Replacement in Bioactive Peptides

Replacing the natural amino acid histidine with its homologue, this compound, introduces distinct structural and functional changes in bioactive peptides.

Structural Consequences:

Increased Side-Chain Flexibility: The primary structural change is the addition of a methylene (-CH2-) group, which lengthens the side chain and increases its rotational freedom.

Altered Steric Profile: The longer side chain changes the steric bulk and the spatial positioning of the terminal imidazole ring relative to the peptide backbone.

Functional Consequences:

Binding Affinity: The change in the side chain's position and flexibility can disrupt or alter the precise interactions required for high-affinity binding to a receptor or enzyme. As seen with the RNase S-peptide, this can lead to a decrease in binding tendency. researchgate.net

Catalytic Activity: For enzymes, the precise geometry of catalytic residues is paramount. In the case of the [Hhi12]-RNase S' analogue, the catalytic machinery was surprisingly resilient to the repositioning of the imidazole ring, and the analogue retained high activity. researchgate.net This suggests that for some enzymes, a degree of flexibility in the active site can be tolerated.

Biological Potency: For hormones like Luliberin, where a specific conformation is required to activate the receptor, the substitution can lead to a dramatic loss of potency. researchgate.net The conformational changes induced by the homohistidine residue prevent the analogue from effectively binding to and activating its receptor.

Computational and Theoretical Studies on L Homohistidine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, in order to form a stable complex. nih.gov This method is instrumental in structure-based drug design and for understanding the molecular recognition between a ligand, such as a peptide containing L-homohistidine, and its protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding affinity. researchgate.net

Molecular docking simulations can predict the most likely binding pose of this compound within a protein's active site. The additional methylene (B1212753) group in this compound's side chain, compared to L-histidine, gives it a longer and more flexible "arm," which can allow it to access and interact with residues deeper within a binding pocket.

The primary interaction hotspots are predicted to be:

The Imidazole (B134444) Ring: This aromatic heterocycle is a versatile interaction hub. It can act as both a hydrogen bond donor (N-H) and acceptor (N:), participate in π-π stacking with aromatic residues like phenylalanine or tyrosine, and form cation-π interactions. mdpi.com

The Amino and Carboxyl Groups: The backbone amino and carboxyl groups are fundamental sites for hydrogen bonding, anchoring the residue within the binding site of a receptor.

Docking studies on peptides containing hydrophobic amino acids have shown that these residues are often crucial for anchoring the peptide into the active site of a protein. scielo.brscielo.br By analogy, the side chain of this compound, with its combination of a flexible aliphatic linker and a functional imidazole headgroup, would be a key determinant of binding specificity and affinity.

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For an this compound-containing peptide, these interactions are critical for its biological activity.

Hydrogen Bonding: Docking simulations would map the network of hydrogen bonds between the this compound residue and the protein. The imidazole ring's nitrogen atoms are key participants in these interactions, as are the backbone amide and carbonyl groups. scielo.br

Hydrophobic and van der Waals Interactions: The ethyl-imidazole side chain can engage in significant hydrophobic and van der Waals interactions with nonpolar residues in the protein's binding pocket, such as valine, leucine, and isoleucine. These interactions are a major driving force for binding. Molecular docking studies on other peptides have successfully identified these types of interactions as being critical for binding. scielo.br The imidazole ring itself can also engage in hydrophobic interactions. mdpi.com

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | This compound Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bond (Donor) | Imidazole N-H, Backbone N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Imidazole N, Backbone C=O | Arg, Lys, His, Ser, Thr, Gln, Asn, Main-chain N-H |

| Hydrophobic | Methylene groups (-CH₂-CH₂-) | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |

| π-π Stacking | Imidazole Ring | Phe, Tyr, Trp, His |

| Cation-π | Imidazole Ring | Lys, Arg |

| Metal Coordination | Imidazole Ring Nitrogen Atoms | Metal ions (e.g., Zn²⁺, Cu²⁺) coordinated by the protein |

Prediction of Binding Conformations and Interaction Hotspots

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational changes, stability, and the dynamic processes of systems like a peptide in solution or a ligand bound to a protein.

The conformation of a peptide is defined by a set of torsional angles along its backbone and side chains. mdpi.com The incorporation of this compound into a peptide chain introduces unique conformational characteristics due to its extended side chain.

The key torsional angles defining the conformation include:

Side-Chain Dihedrals (χ): this compound has three side-chain torsional angles (χ¹, χ², χ³) due to the extra methylene group, whereas L-histidine has only two (χ¹, χ²). This additional degree of freedom allows for a greater range of possible side-chain orientations.

This increased flexibility can allow peptides containing this compound to adopt conformations that may not be accessible to peptides containing only L-histidine. This might enhance peptide stability or alter its binding properties. Conformational energy analysis can be used to determine the preferred low-energy conformations of the residue, which correspond to the most probable shapes it will adopt. mdpi.comiiserpune.ac.in While comprehensive rotamer libraries (collections of low-energy side-chain conformations) exist for standard amino acids, specific libraries for this compound are not well-established, highlighting a gap in the detailed conformational understanding of this residue. biorxiv.org

Table 2: Torsional Angles Defining this compound Conformation

| Angle | Defining Atoms | Description |

| Φ (Phi) | C(i-1) - N(i) - Cα(i) - C(i) | Defines the rotation around the N-Cα bond. |

| ψ (Psi) | N(i) - Cα(i) - C(i) - N(i+1) | Defines the rotation around the Cα-C bond. |

| χ¹ | N - Cα - Cβ - Cγ | Defines the rotation around the Cα-Cβ bond. |

| χ² | Cα - Cβ - Cγ - Cδ | Defines the rotation around the Cβ-Cγ bond. |

| χ³ | Cβ - Cγ - Cδ - Nε | Defines the rotation around the Cγ-Cδ bond. |

When a ligand binds to a protein, it can cause changes in the protein's three-dimensional structure, a phenomenon known as induced fit. MD simulations are a powerful tool for observing these dynamic changes. A simulation of an this compound-containing peptide binding to its target could reveal:

How the protein's binding pocket adapts to accommodate the flexible side chain of this compound.

Allosteric effects, where binding at one site induces conformational changes at a distant site in the protein, potentially altering its function.

The stability of the protein-ligand complex over time, assessing the durability of key interactions like hydrogen bonds.

For instance, MD simulations of a histidine-containing peptide interacting with a model cell membrane revealed the specific role of hydrogen bonding and van der Waals contacts in the peptide's passive diffusion process, illustrating the type of dynamic insights that can be gained. mdpi.com

Conformational Dynamics and Stability of this compound-Containing Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. numberanalytics.com These methods can compute a wide range of molecular properties, including the distribution of electrons, orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interactions.

Quantum chemical calculations for this compound, though not widely published, would provide fundamental data on its molecular properties. Methods like Density Functional Theory (DFT) or Hartree-Fock (HF) are commonly used for such analyses. researchgate.netrhhz.net

Key properties determined through these calculations include:

Electron Density Distribution: This shows where electrons are most likely to be found, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, this would characterize the electronic nature of the imidazole ring compared to the aliphatic side chain.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and electronic excitability. DFT calculations on histidine conformers have been used to determine their HOMO energy levels. rhhz.net

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the molecule's surface, indicating regions for potential non-covalent interactions. Red areas (negative potential) are prone to electrophilic attack, while blue areas (positive potential) are susceptible to nucleophilic attack.

Conformational Energies: Quantum calculations can determine the relative energies of different this compound conformers with high accuracy, identifying the most stable structures. researchgate.net

These theoretical calculations are vital for parameterizing the molecular mechanics force fields used in docking and MD simulations, ensuring they accurately represent the molecule's behavior.

Table 3: Properties of this compound Derivable from Quantum Chemical Calculations

| Property | Significance | Computational Method Example |

| Optimized Molecular Geometry | Provides the lowest-energy 3D structure and bond lengths/angles. | DFT, MP2 |

| Vibrational Frequencies | Predicts the infrared spectrum and confirms the structure is a true energy minimum. numberanalytics.com | DFT, Hartree-Fock |

| HOMO/LUMO Energies | Determines electron-donating/accepting ability and chemical reactivity. | DFT, Hartree-Fock |

| Electrostatic Potential Map | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT, Hartree-Fock |

| Partial Atomic Charges | Quantifies the charge on each atom, useful for understanding polarity and electrostatic interactions. | Mulliken, NBO analysis |

| Free Energy of Solvation | Predicts how favorably the molecule interacts with a solvent. | Solvation Models (e.g., PCM) |

HOMO-LUMO Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. wikipedia.orgajchem-a.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The charge distribution within a molecule is also key to understanding its behavior. The Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom within a molecule. wikipedia.org This analysis helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net For instance, atoms with a more negative charge are more likely to donate electrons. unina.it

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy corresponds to a better electron donor. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy corresponds to a better electron acceptor. physchemres.org |

| HOMO-LUMO Gap | Energy difference (ΔE) between LUMO and HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. wikipedia.org |

Table 2: Illustrative Calculated Electronic Properties for L-Histidine (B3LYP/6-31G)* This table presents representative data for L-histidine to illustrate the typical values obtained from DFT calculations, as specific data for this compound is not available in the cited literature.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.12 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.83 | Energy of the lowest unoccupied molecular orbital. |

Table 3: Illustrative Mulliken Atomic Charges for L-Histidine (B3LYP/6-31G)* This table presents representative data for the imidazole ring atoms of L-histidine to illustrate charge distribution. Specific data for this compound is not available in the cited literature.

| Atom (Imidazole Ring) | Partial Charge (a.u.) | Implication |

|---|---|---|

| N (pros-π) | -0.58 | Electron-rich, potential nucleophilic site and H-bond acceptor. |

| N (tele-τ) | -0.65 | Electron-rich, potential nucleophilic site and H-bond acceptor. researchgate.net |

| C2 | +0.45 | Electron-deficient, potential electrophilic site. |

| C4 | +0.15 | Less electron-deficient than C2. |

Aromaticity and Tautomerism of the Imidazole Moiety

The imidazole ring is a defining feature of this compound, granting it unique chemical properties. This five-membered heterocycle is aromatic, containing a sextet of π-electrons that results in significant stability. uj.edu.plmdpi.com A key characteristic of the imidazole side chain is its ability to exist in two different neutral tautomeric forms, depending on which of the two nitrogen atoms is protonated. rsc.orgnih.gov

The two tautomers are:

Nτ-H tautomer (tele): The proton is on the nitrogen atom further from the aliphatic side chain. This is also referred to as the Nε2-H form.

Nπ-H tautomer (pros): The proton is on the nitrogen atom nearer to the side chain. This is also referred to as the Nδ1-H form. mdpi.com

The relative stability of these two tautomers is influenced by the local environment, including solvent effects and intramolecular interactions. rsc.org In isolated or gas-phase computational models of histidine, the Nτ-H tautomer is generally found to be more stable than the Nπ-H tautomer. mdpi.com This preference is attributed to the electron-withdrawing effect of the side chain, which is more pronounced at the closer Nπ nitrogen, making the proton on the Nτ nitrogen more stable. mdpi.com This principle of tautomeric preference is expected to hold for this compound as well. The ability of the imidazole ring to switch between these forms is critical for its role in biological systems, particularly in enzyme active sites where it can act as both a proton donor and acceptor. nih.gov

Table 4: Comparison of Imidazole Tautomers in Histidine Analogs

| Feature | Nτ-H Tautomer | Nπ-H Tautomer |

|---|---|---|

| Proton Location | Nitrogen atom far from the side chain (tele) | Nitrogen atom near the side chain (pros) |

| Relative Stability | Generally more stable in isolated molecules mdpi.com | Generally less stable in isolated molecules |

| Role in H-Bonding | Nπ is an H-bond acceptor; Nτ-H is a donor | Nτ is an H-bond acceptor; Nπ-H is a donor |

| Nomenclature | Also known as Nε2-H | Also known as Nδ1-H nih.gov |

Pharmacophore Mapping and Ligand-Based Drug Design Strategies

When the three-dimensional structure of a biological target is unknown, researchers can employ ligand-based drug design (LBDD) strategies. nih.govnih.gov These methods rely on the information from a set of known active molecules to develop a model that defines the essential structural features required for biological activity. gardp.org A key tool in LBDD is pharmacophore modeling. A pharmacophore is a three-dimensional arrangement of electronic and steric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is necessary for a molecule to interact with a specific target receptor and trigger a biological response. unina.itchemrxiv.org

The process of generating a pharmacophore model typically involves:

Identifying a set of active ligands (a training set).

Generating a range of possible 3D conformations for each ligand.

Superimposing the conformations to identify common chemical features.

Abstracting these common features into a single hypothetical model. unina.it

This resulting pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the required features, but may have a completely different chemical backbone (scaffold hopping). biosolveit.de Given that this compound is a non-proteinogenic amino acid, its incorporation into peptides is a strategy to create peptidomimetics with potentially enhanced stability or altered receptor affinity. researchgate.net A pharmacophore model derived from a series of active peptides containing this compound could guide the design of new, more potent, or selective therapeutic agents.

In Silico Screening and Virtual Ligand Discovery Methodologies

In silico screening, or virtual screening (VS), is a computational technique that has become indispensable in modern drug discovery for its ability to rapidly and cost-effectively screen vast libraries of chemical compounds to identify potential drug candidates. researchgate.netajol.info VS can be broadly categorized into two approaches: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method is used when the 3D structure of the target protein is known. It involves docking candidate molecules into the target's binding site and using scoring functions to predict the binding affinity and pose of the ligand-protein complex. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses the information from known active ligands. mdpi.com This approach searches for new molecules that are similar to the known actives, based on either 2D similarity (fingerprints) or 3D similarity (pharmacophore models or shape-based screening). biosolveit.de

Virtual screening workflows allow researchers to filter libraries containing millions or even billions of compounds down to a manageable number for experimental testing. schrodinger.comu-strasbg.fr For a molecule like this compound, these methodologies can be applied in several ways. For instance, if this compound is part of a known active peptide, a pharmacophore model based on it can be used for LBVS to find non-peptide mimetics. medsci.org Alternatively, if a target for an this compound-containing peptide is identified, SBVS can be used to discover entirely new small molecules that mimic the binding of the peptide. Reverse virtual screening is another powerful technique where a known active compound, such as an this compound derivative, is screened against a library of protein structures to identify its most likely biological targets. frontiersin.orgnih.gov

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| L-Histidine |

| Imidazole |

| Nτ-H tautomer |

Analogues and Derivatives of L Homohistidine in Research

Homo-Amino Acid Analogues (e.g., β², β³-Homo-histidines)

Homo-amino acid analogues of histidine, such as β²- and β³-homo-histidines, are characterized by the insertion of an additional methylene (B1212753) group into the amino acid backbone. This extension of the carbon chain provides greater conformational flexibility compared to their α-amino acid counterparts. scirp.org The study of these analogues is crucial in the field of peptidomimetics, where the goal is to design molecules that mimic the structure and function of natural peptides but with enhanced properties like increased stability and bioavailability. nih.govpeptide.com

The synthesis of β-homo-histidines presents considerable challenges, primarily due to the nucleophilic nature of the imidazole (B134444) ring in the histidine side chain. nih.gov This reactivity can lead to the formation of multiple undesired by-products during synthetic procedures. nih.gov Early attempts to synthesize β³-homo-histidine using the Arndt-Eistert homologation from protected histidine precursors were largely unsuccessful, with only tosyl-protected histidines showing some reactivity due to the electron-withdrawing effect of the tosylate group, which reduces the nucleophilicity of the imidazole nitrogen. nih.gov